4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
This compound belongs to the pyrido[1,2-c]pyrimidine-dione class, featuring a bicyclic heterocyclic core fused with a 1,2,4-oxadiazole moiety. The structure includes a 5-ethyl-substituted oxadiazole ring at position 4 and a 4-vinylbenzyl group at position 2 of the pyrido-pyrimidine scaffold. Its synthesis likely follows multi-step protocols involving cyclocondensation of oxadiazole precursors with pyrimidine intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-14-8-10-15(11-9-14)13-25-20(26)18(19-22-17(4-2)28-23-19)16-7-5-6-12-24(16)21(25)27/h3,8-11H,1,4-7,12-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTWPMWHUCNFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving an appropriate nitrile and hydrazine derivative The tetrahydropyridopyrimidine core can be constructed via a multi-step process involving condensation reactions and cyclization steps
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The vinylbenzyl group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring could lead to the formation of a corresponding oxazole derivative, while reduction of the vinylbenzyl group could yield a saturated benzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infectious diseases, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, its vinylbenzyl group could be polymerized to create materials with specific mechanical or chemical characteristics.
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several derivatives, differing primarily in substituents on the benzyl group and oxadiazole ring. Key analogues include:
Pharmacological Potential
While direct biological data for the target compound is unavailable, structural parallels suggest activity as kinase inhibitors or GABA receptor modulators. Fluorinated analogues show enhanced blood-brain barrier penetration, whereas vinyl-substituted derivatives may prioritize peripheral targets .
Biological Activity
The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a novel chemical entity that incorporates the oxadiazole moiety known for its diverse biological activities. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
- Pyrido[1,2-c]pyrimidine core : Known for its potential in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3 |
| Molecular Weight | 316.37 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not available |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:
- Antibacterial Effects : Compounds with the oxadiazole scaffold have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating efficacy comparable to standard antibiotics like gentamicin .
Anticancer Activity
Oxadiazole derivatives are also explored for their anticancer potential:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways. For example, certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation .
Study 1: Antimicrobial Evaluation
In a study by Dhumal et al. (2016), a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The most active compounds showed MIC values ranging from 4 to 8 µM against Mycobacterium tuberculosis .
Study 2: Anticancer Potential
Another research effort focused on the synthesis of pyrido[1,2-c]pyrimidine derivatives containing oxadiazole rings. These compounds exhibited significant cytotoxicity against various cancer cell lines in vitro. The study concluded that the presence of the oxadiazole moiety enhanced the anticancer activity of the pyrido[1,2-c]pyrimidine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
